Cas no 16676-29-2 (Naltrexone hydrochloride)
Naltrexone hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Naltrexone hydrochloride
- 17-(cyclopropylmethyl)-4,5-alpha-epoxy-3,14-dihydroxy-morphinan-6-onehydroch
- 17-(cyclopropylmethyl)-4,5-alpha-epoxy-3,14-dihydroxy-morphinan-6-onhydr
- 17-(cyclopropylmethyl)-4,5-alpha-oxy-3,14-dihydoxy-morphinan-6-onhydrochlo
- 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-morphinan-6-onhydrochlor
- en1639a
- n-cyclopropylmethyl-noroxymorphonehydrochloride
- nih8503
- N-CYCLOPROPYLMETHYL-14-HYDROXYDI-HYDROMORPHINONE HYDROCHLORIDE
- Naltrexone HCl
- Naltrexone (Hydrochloride)
- Naltrexone Hydrochlo
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7(7aH)-one hydrochloride
- Nalmefene Impurity C
- (5alpha)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
- ReVia
- Depade
- Nalorex
- Antaxone
- Ccris 1168
- (5-alpha)-id
- Einecs 240-723-0
- HIC-A90670115
- Trexan
- En 1639A
- NIH 8503
- Nemexin
- N-Cyclopropylmethyl-noroxymorphone hydrochloride
- MLS000069607
- Naltrexone hydrochloride [USP]
- Z6375YW9SF
- NALTREXONE-HCl
- SMR0
- NALTREXONE HYDROCHLORIDE (MART.)
- CS-0763
- NALTREXONE HYDROCHLORIDE [MI]
- NALTREXONE HYDROCHLORIDE (USP MONOGRAPH)
- Q27096434
- BN164635
- (5a)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-morphinan-6-one hydrochloride
- ReVia (TN)
- NALTREXONE HYDROCHLORIDE [GREEN BOOK]
- UNII-Z6375YW9SF
- XR-NTX
- (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien-14-one hydrochloride
- Opera_ID_1828
- CHEBI:134687
- (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
- 17-(Cyclopropylmethyl)-4,5-alpha-epoxy-3,14-dihydroxy-morphinan-6-one hydrochloride
- HY-76710
- NS00085559
- (1S,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0,.0,.0,octadeca-7(18),8,10-trien-14-one hydrochloride
- s2103
- NALTREXONE HYDROCHLORIDE [EP MONOGRAPH]
- Naltrexone Hydrochloride 1.0 mg/ml in Methanol (as free base)
- CCG-268383
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride, (5alpha)-
- Naltrexone hydrochloride (USP)
- CYTO-205
- (5alpha,17R)-17-(cyclopropylmethyl)-3,14-dihydroxy-6-oxo-4,5-epoxymorphinan-17-ium chloride
- D02095
- MLS001076516
- EMBEDA COMPONENT NALTREXONE HYDROCHLORIDE
- PTI-901
- EN300-123642
- SW196619-3
- 17-Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
- DTXCID101365810
- Naltrexone hydrochloride, European Pharmacopoeia (EP) Reference Standard
- N-Cyclopropylmethylnoroxymorphone hydrochloride
- HS-0003
- Prestwick_348
- Naltrexone.HCl, 1mg/ml in Methanol (as free base)
- CHEMBL1201149
- 16676-29-2
- MLS002695940
- DTXSID50937236
- SMR000058767
- (5a)-17-(Cyclopropyl-methyl-d3)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
- NALTREXONE HYDROCHLORIDE [VANDF]
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-alpha-oxy-3,14-dihydoxy-, hydrochloride
- N1176
- Naltrel
- NALTREXONE HYDROCHLORIDE [ORANGE BOOK]
- C20H23NO4.HCl
- (5alpha)-17-(Cyclopropylmethyl)-4,5-epox y-3,14-dihydromorphinan-6-one hydrochloride
- NC00693
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-alpha-epoxy-3,14-dihydroxy-, hydrochloride
- VP-004
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride, (5.alpha.)-
- TROXYCA COMPONENT NALTREXONE HYDROCHLORIDE
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride (1:1), (5alpha)-
- NALTREXONE HYDROCHLORIDE COMPONENT OF TROXYCA
- HB2452
- (4R,4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydron;chloride
- Z1552161470
- AKOS015994597
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, (5.alpha.)-, hydrochloride (1:1)
- CONTRAVE COMPONENT NALTREXONE HYDROCHLORIDE
- NALTREXONE HYDROCHLORIDE COMPONENT OF CONTRAVE
- BCP08343
- 17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride
- NALTREXONE HYDROCHLORIDE [WHO-DD]
- Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride, (5-alpha)-
- Trexonil
- Naltrexone?hydrochloride
- NALTREXONE HYDROCHLORIDE (EP MONOGRAPH)
- SCHEMBL37713
- EN-1639A (AS HYDROCHLORIDE)
- H10489
- NALTREXONE HYDROCHLORIDE [MART.]
- EN-1639A
- 17-(cyclopropylmethyl)-3,14-dihydroxy-4,5alpha-epoxymorphinan-6-one hydrochloride
- MLS002153483
- naltrexone monohydrochloride
- Naltrexone Depot
- NALTREXONE HYDROCHLORIDE [USP MONOGRAPH]
- NALTREXONE HYDROCHLORIDE COMPONENT OF EMBEDA
- naltrexone.HCl
- MFCD00069324
-
- MDL: MFCD00069324
- Inchi: 1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1
- InChI Key: RHBRMCOKKKZVRY-ITLPAZOVSA-N
- SMILES: Cl[H].O1C2=C(C([H])=C([H])C3C([H])([H])[C@]4([H])[C@@]5(C([H])([H])C([H])([H])C([C@@]1([H])[C@@]5(C=32)C([H])([H])C([H])([H])N4C([H])([H])C1([H])C([H])([H])C1([H])[H])=O)O[H])O[H]
Computed Properties
- Exact Mass: 377.13900
- Monoisotopic Mass: 377.139
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 621
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70
- Surface Charge: 0
- Tautomer Count: 9
Experimental Properties
- Color/Form: Not determined
- Density: 1.47
- Melting Point: 274-2760C
- Boiling Point: 558.1°C at 760 mmHg
- Flash Point: No data available
- Solubility: H2O: 50 mg/mL, clear, colorless
- Water Partition Coefficient: Soluble in water at 50mg/ml.
- PSA: 70.00000
- LogP: 2.26530
- Solubility: H2O: 50 mg/mL, clear, colorless
- Merck: 13,6389
- Sensitiveness: Light Sensitive
- Vapor Pressure: No data available
Naltrexone hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R22: harmful if swallowed.
- Safety Instruction: S22-S36
- FLUKA BRAND F CODES:8-10
- RTECS:QD2160000
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C(BD143205)
- Risk Phrases:R22
Naltrexone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-XH105-250mg |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N129461-1g |
Naltrexone hydrochloride |
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¥1717.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N129461-250mg |
Naltrexone hydrochloride |
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¥603.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N129461-50mg |
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| Axon Medchem | 2416-50 mg |
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Naltrexone hydrochloride Suppliers
Naltrexone hydrochloride Related Literature
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Guiting Liu,Qijuan Yuan,Geoffrey Hollett,Wei Zhao,Yang Kang,Jun Wu Polym. Chem. 2018 9 3436
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Puxiu Wang,Wei Chu,Xuezhi Zhuo,Yu Zhang,Jingxin Gou,Tianyang Ren,Haibing He,Tian Yin,Xing Tang J. Mater. Chem. B 2017 5 1551
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Sumit S. Chourasiya,Deepika Kathuria,Aabid Abdullah Wani,Prasad V. Bharatam Org. Biomol. Chem. 2019 17 8486
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Bei Wang,Junyan Yao,Haoyu Wang,Mengqi Wang RSC Adv. 2022 12 6476
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Kenneth W. Bentley Nat. Prod. Rep. 2005 22 249
Additional information on Naltrexone hydrochloride
Introduction to Naltrexone Hydrochloride (CAS No. 16676-29-2)
Naltrexone hydrochloride, a compound with the chemical formula C₂₁H₂₈NO₄·HCl, is a well-documented pharmaceutical agent widely recognized for its efficacy in the management of opioid dependence and alcohol use disorders. The CAS number 16676-29-2 provides a unique identifier for this substance, ensuring precise classification and differentiation in chemical and pharmaceutical databases. This compound belongs to the opioid antagonist class, and its hydrochloride salt enhances its solubility and bioavailability, making it a preferred choice for therapeutic applications.
The mechanism of action of Naltrexone hydrochloride involves the competitive binding to opioid receptors, specifically mu (μ), kappa (κ), and delta (δ) receptors, thereby inhibiting the effects of endogenous opioids and exogenous opioids such as morphine, heroin, and alcohol. This mechanism is pivotal in reducing cravings and preventing relapse in individuals undergoing recovery from opioid or alcohol dependence. The compound's ability to block these receptors has made it a cornerstone in addiction treatment regimens.
Recent advancements in the field of pharmacology have highlighted the multifaceted applications of Naltrexone hydrochloride beyond traditional addiction management. Studies have explored its potential in treating conditions such as narcolepsy, where it helps regulate sleep-wake cycles by modulating opioidergic pathways. Additionally, research suggests that Naltrexone hydrochloride may have neuroprotective properties, making it a candidate for investigating neurodegenerative diseases like Alzheimer's and Parkinson's. These emerging applications underscore the compound's broad therapeutic potential.
In clinical settings, Naltrexone hydrochloride is typically administered orally in tablet form or as an extended-release injectable solution. The extended-release formulation, known as Vivitrol®, provides monthly dosing, improving patient compliance compared to daily oral administration. Clinical trials have demonstrated significant reductions in relapse rates among patients with opioid use disorder when treated with Naltrexone hydrochloride, particularly when combined with counseling and behavioral therapies. Such findings reinforce its role as a first-line treatment option.
The pharmacokinetics of Naltrexone hydrochloride are characterized by rapid absorption following oral administration and moderate to high protein binding. Its elimination half-life varies depending on the formulation; for instance, the immediate-release tablets have a shorter half-life compared to the extended-release injectable solution. This variability necessitates careful dosing adjustments to maintain therapeutic efficacy while minimizing side effects. Common side effects include nausea, headache, dizziness, and insomnia, which are generally manageable with supportive care.
From a research perspective, ongoing studies are delving into the molecular mechanisms by which Naltrexone hydrochloride exerts its effects on the central nervous system. Advanced imaging techniques combined with genetic analysis have provided insights into how this compound modulates receptor activity and downstream signaling pathways. These findings not only enhance our understanding of addiction but also open new avenues for developing novel therapeutic strategies.
The role of Naltrexone hydrochloride in public health initiatives cannot be overstated. Programs integrating this medication with evidence-based counseling have shown remarkable outcomes in reducing opioid-related mortalities and healthcare costs. As part of broader strategies to combat substance use disorders, Naltrexone hydrochloride serves as a critical tool in harm reduction and long-term recovery support.
Future directions in Naltrexone hydrochloride research include exploring combination therapies that synergize with other pharmacological agents to improve treatment outcomes. Additionally, investigating its potential role in non-opioid-related conditions such as stress disorders and pain management is an area of growing interest. The versatility of this compound suggests that its applications may extend beyond addiction treatment into broader medical contexts.
In conclusion, Naltrexone hydrochloride (CAS No. 16676-29-2) stands as a pivotal pharmaceutical agent with extensive clinical applications and promising research prospects. Its ability to modulate opioid receptors makes it indispensable in addiction management, while emerging studies highlight its potential in various neurological and psychiatric conditions. As our understanding of its mechanisms evolves, so too will its therapeutic applications, solidifying its place as a cornerstone in modern medicine.
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